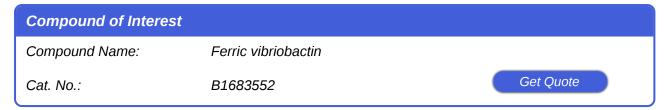


# Vibriobactin: A Technical Guide to its Structure, Properties, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the bacterium responsible for the diarrheal disease cholera. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment, a crucial process for their survival and virulence. Vibriobactin plays a key role in the pathogenesis of cholera by facilitating iron acquisition within the host. This technical guide provides an indepth overview of the structure, chemical properties, biosynthesis, and mechanism of action of vibriobactin, intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Structure and Properties**

Vibriobactin is a complex molecule composed of three 2,3-dihydroxybenzoic acid (DHB) residues, two L-threonine molecules, and a norspermidine backbone.[1][2] The systematic IUPAC name for vibriobactin is (4S,5R)-N-[3-(2,3-Dihydroxybenzamido)propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-N-{3-[(4R,5S)-5-methyl-2-(2,3-dihydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxamido]propyl}-4,5-dihydro-1,3-oxazole-4-carboxamide.[3]

The structure of vibriobactin is characterized by two oxazoline rings formed from the cyclization of the threonine residues. This structural feature is crucial for its function and interaction with iron.



### **Quantitative Physicochemical Data**

A summary of the known quantitative data for vibriobactin is presented in Table 1. While comprehensive data on solubility in various solvents and pKa values of the catechol groups are not readily available in the literature, the provided information offers key insights into its chemical nature.

Property	Value	Source(s)
Chemical Formula	C35H39N5O11	[3]
Molar Mass	705.721 g·mol⁻¹	[3]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[4]
Storage Stability	Stable for days to weeks at 0-4°C and for months to years at -20°C in a dry, dark environment.	[4]
Dissociation Constant (Kd) of Siderocalin-bound Fe- Vibriobactin	2.5 nM	N/A
Protonation Constant (logK) of Fe-Vibriobactin	8.21	N/A

Table 1: Physicochemical Properties of Vibriobactin

# **Biosynthesis of Vibriobactin**

The biosynthesis of vibriobactin is a multi-step enzymatic process involving a series of "Vib" proteins encoded by the vib gene cluster in Vibrio cholerae. The pathway can be summarized as follows:

• Synthesis of 2,3-dihydroxybenzoate (DHB): The precursor molecule, chorismic acid, is converted to DHB through the sequential action of the enzymes VibA, VibB, and VibC.[3]



- Activation of DHB: The enzyme VibE, a DHB-AMP ligase, activates DHB by adenylation.
- Formation of DHB-norspermidine: The activated DHB is transferred to the aryl carrier protein (ArCP) domain of VibB. The enzyme VibH then catalyzes the condensation of DHB-S-VibB with one of the primary amino groups of norspermidine to form N¹-(2,3-dihydroxybenzoyl)norspermidine.[5]
- Formation of the oxazoline rings: The non-ribosomal peptide synthetase (NRPS) VibF activates L-threonine and catalyzes its condensation with another molecule of DHB. This is followed by a cyclization reaction to form a dihydroxyphenyl-methyloxazoline intermediate attached to VibF.
- Assembly of Vibriobactin: Two molecules of the dihydroxyphenyl-methyloxazoline intermediate are sequentially transferred from VibF to the remaining primary and secondary amino groups of the DHB-norspermidine intermediate, resulting in the final vibriobactin molecule.

A diagrammatic representation of the vibriobactin biosynthesis pathway is provided below.

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